molecular formula C6H5NO2S3 B6172439 thieno[3,2-b]thiophene-2-sulfonamide CAS No. 2503206-88-8

thieno[3,2-b]thiophene-2-sulfonamide

Cat. No.: B6172439
CAS No.: 2503206-88-8
M. Wt: 219.3
InChI Key:
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Description

Thieno[3,2-b]thiophene-2-sulfonamide is a heterocyclic compound that features a fused bicyclic structure composed of two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]thiophene-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur and α-methylene carbonyl compounds in the presence of a base to form the thiophene ring system. The sulfonamide group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions followed by sulfonation. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

  • **Thieno[2,3-b]thi

Properties

CAS No.

2503206-88-8

Molecular Formula

C6H5NO2S3

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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